molecular formula C17H21F2NO4 B3806242 N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide

N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide

Cat. No.: B3806242
M. Wt: 341.35 g/mol
InChI Key: SEOHETUTXBTAMM-YUELXQCFSA-N
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Description

N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide is a complex organic compound characterized by its unique molecular structure This compound features a benzodioxole ring substituted with difluoro groups, an oxane ring, and an acetamide group

Properties

IUPAC Name

N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-9(2)14-7-12(20-10(3)21)8-15(22-14)11-4-5-13-16(6-11)24-17(18,19)23-13/h4-6,9,12,14-15H,7-8H2,1-3H3,(H,20,21)/t12-,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOHETUTXBTAMM-YUELXQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CC(O1)C2=CC3=C(C=C2)OC(O3)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C[C@H](C[C@H](O1)C2=CC3=C(C=C2)OC(O3)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide typically involves multiple steps. The starting materials often include 2,2-difluoro-1,3-benzodioxole and a suitable oxane derivative. The key steps in the synthesis may include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxole ring.

    Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

    Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions involving suitable diols or epoxides.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its difluoro-substituted benzodioxole ring and oxane ring make it particularly interesting for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2S,4R,6R)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-propan-2-yloxan-4-yl]acetamide

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